molecular formula C17H21F3N2O2 B7039067 N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide

N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide

Cat. No.: B7039067
M. Wt: 342.36 g/mol
InChI Key: NIWHPJKUWYERRE-UHFFFAOYSA-N
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Description

N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to enhance the biological activity and stability of compounds.

Properties

IUPAC Name

N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2/c1-16(2,22-15(24)12-7-8-21-14(23)9-12)10-11-3-5-13(6-4-11)17(18,19)20/h3-6,12H,7-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWHPJKUWYERRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)NC(=O)C2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group onto the aromatic ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring with the trifluoromethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial applications where stability and biological activity are crucial.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, which may include enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-[2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-yl]-2-oxopiperidine-4-carboxamide
  • Fluoxetine: Known for its use as an antidepressant, containing a trifluoromethyl group.
  • Flubendiamide: An insecticide with a similar trifluoromethyl group.

Comparison:

  • Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • Activity: The trifluoromethyl group in these compounds generally enhances their biological activity and stability, making them valuable in various applications.

This compound’s unique structure and properties make it a subject of interest in multiple fields, from pharmaceuticals to industrial applications

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